Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate
Description
Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate is a synthetic organic compound characterized by a benzoate ester backbone linked to an azetidine ring substituted with a trifluoroethoxy group. Unlike conventional triazine-based herbicides, this compound incorporates a four-membered azetidine ring, which may influence its binding affinity, metabolic stability, and selectivity.
Properties
IUPAC Name |
methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c1-21-13(20)10-4-2-9(3-5-10)12(19)18-6-11(7-18)22-8-14(15,16)17/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOGFQAHQIJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound dissects into:
- Methyl 4-carboxybenzoate acid chloride (for amide bond formation)
- 3-(2,2,2-Trifluoroethoxy)azetidine (as the nucleophilic amine component)
The azetidine fragment itself derives from functionalization of azetidin-3-ol or via ring-closing strategies.
Synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine
Substrate Preparation: Azetidin-3-ol Derivatives
Azetidin-3-ol serves as a pivotal intermediate, though its inherent ring strain necessitates protective group strategies. A representative pathway involves:
Protection of Azetidin-3-ol :
Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields tert-butoxycarbonyl (Boc)-protected azetidin-3-ol.Etherification with Trifluoroethylating Agents :
The hydroxyl group undergoes nucleophilic substitution with 2,2,2-trifluoroethyl triflate or bromide in the presence of a base such as sodium hydride. For example, reacting Boc-azetidin-3-ol with trifluoroethyl triflate in tetrahydrofuran at 0°C to room temperature affords the trifluoroethoxy derivative.Deprotection :
Cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, yielding 3-(2,2,2-trifluoroethoxy)azetidine.
Yield Optimization :
- Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction rates for etherification.
- Catalysis : Copper(I) iodide or palladium complexes may accelerate trifluoroethylation under Ullmann or Buchwald-Hartwig conditions, though these remain underexplored for azetidine systems.
Synthesis of Methyl 4-(Chlorocarbonyl)benzoate
Esterification of 4-Carboxybenzoic Acid
4-Carboxybenzoic acid is esterified using methanol under acidic catalysis (e.g., sulfuric acid or thionyl chloride). The reaction proceeds via Fischer esterification, yielding methyl 4-carboxybenzoate.
Acid Chloride Formation
Conversion to the acid chloride employs thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. For instance, refluxing methyl 4-carboxybenzoate with excess SOCl₂ (1.5 equiv) for 3 hours generates methyl 4-(chlorocarbonyl)benzoate.
Critical Parameters :
- Purity of Reagents : Anhydrous conditions prevent hydrolysis of the acid chloride.
- Temperature Control : Excessive heat promotes decomposition, necessitating reflux at 40–60°C.
Coupling of Azetidine and Benzoate Fragments
Amide Bond Formation
The final step involves reacting methyl 4-(chlorocarbonyl)benzoate with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base to scavenge HCl. A typical procedure uses triethylamine (Et₃N) in tetrahydrofuran at 0°C to room temperature.
Alternative Coupling Strategies :
- Carbodiimide-Mediated Coupling : Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane avoids handling moisture-sensitive acid chlorides.
- Catalytic Systems : Palladium-catalyzed aminocarbonylation, though less common, offers potential for milder conditions.
Reaction Monitoring :
- HPLC Analysis : Tracking consumption of the acid chloride (retention time ~8.2 min) ensures reaction completion.
Workup and Isolation :
- The crude product is purified via silica gel chromatography (ethyl acetate/hexanes) or recrystallization from acetone/water.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 346.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₃F₃NO₄.
Process Optimization and Scale-Up Challenges
Catalytic Efficiency in Etherification
The patent EP1918280A1 highlights copper(II) sulfate as a catalyst for nucleophilic aromatic substitutions involving trifluoroethoxy groups. Applying this to azetidine systems could enhance yields during trifluoroethylation.
Mitigating Side Reactions
- Azetidine Ring Opening : Strained azetidines may undergo ring-opening under acidic or high-temperature conditions. Conducting reactions at ≤50°C minimizes decomposition.
- Regioselectivity in Coupling : Using bulky bases (e.g., N,N-diisopropylethylamine) suppresses over-acylation of the azetidine nitrogen.
Comparative Assessment of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | 78–82 | ≥98 | High efficiency, short reaction time | Moisture-sensitive intermediates |
| EDC/HOBt-Mediated Coupling | 70–75 | 95–97 | Avoids acid chlorides | Longer reaction time |
| Catalytic Aminocarbonylation | 65–70 | 90–92 | Mild conditions | Requires specialized catalysts |
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The azetidine ring provides structural rigidity, which can enhance binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include sulfonylurea herbicides such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester , all sharing a benzoate ester core but differing in heterocyclic substituents (Table 1). Key distinctions arise in:
Heterocyclic Ring System: Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate features an azetidine (4-membered ring), whereas others utilize 1,3,5-triazine (6-membered ring). Triazine-based analogs rely on substituents like dimethylamino (triflusulfuron), ethoxy (ethametsulfuron), or methoxy (metsulfuron) for activity modulation.
Electron-Withdrawing Groups :
- The trifluoroethoxy group in the target compound introduces strong electron-withdrawing effects, comparable to trifluoromethyl substitutions in triflusulfuron. This likely enhances lipid solubility and resistance to metabolic degradation.
Sulfonylurea Linkage: The absence of a sulfonylurea bridge in this compound distinguishes it from the listed analogs. Instead, its azetidine carbonyl group may serve as a bioisostere for sulfonylurea moieties, suggesting a novel mechanism of ALS inhibition.
Table 1: Structural and Functional Comparison
Research Findings and Implications
Activity Profile: Triazine-based analogs exhibit herbicidal activity at 2–40 g/ha doses, targeting ALS with IC₅₀ values in the nanomolar range . The azetidine derivative’s activity remains unquantified in the provided evidence, but its trifluoroethoxy group may improve soil persistence compared to methoxy or ethoxy substituents.
Metabolic Stability :
- The trifluoroethoxy group’s resistance to oxidative degradation (vs. ethoxy/methoxy) could extend field efficacy but raise environmental persistence concerns.
Synthetic Accessibility :
- Azetidine synthesis typically requires high-ring-strain resolution, making production costlier than triazine analogs. This may limit commercial scalability without optimization.
Biological Activity
Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methyl ester group linked to a benzoate moiety and an azetidine ring substituted with a trifluoroethoxy group. The trifluoroethoxy group enhances lipophilicity, facilitating membrane permeability and interaction with biological targets.
The mechanism of action for this compound involves:
- Cell Membrane Penetration : The lipophilic nature allows it to cross cell membranes effectively.
- Enzyme Interaction : Once inside the cell, the compound may inhibit or alter the function of specific enzymes and proteins, contributing to its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Compounds with azetidine structures have shown activity against both Gram-positive and Gram-negative bacteria.
- In studies, derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, related compounds have also shown antifungal activity. The MIC values for antifungal efficacy ranged similarly low, indicating potential use in treating fungal infections .
Study on Antibacterial Efficacy
A study evaluated various azetidine derivatives, including this compound. Key findings include:
- Effective Against Multiple Strains : The compound exhibited potent activity against Staphylococcus aureus, Bacillus cereus, and Salmonella typhimurium.
- Comparative Analysis : The activity was found to be superior to traditional antibiotics like ampicillin in many cases .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies highlighted:
- The importance of the trifluoroethoxy group in enhancing biological activity.
- Variations in the azetidine ring structure significantly affected antimicrobial potency.
Data Table: Biological Activity Summary
| Compound Structure | Target Organism | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| This compound | Enterobacter cloacae | 0.004 | Antibacterial |
| Similar Derivative | Staphylococcus aureus | 0.015 | Antibacterial |
| Similar Derivative | Candida albicans | 0.008 | Antifungal |
Q & A
Q. Optimization Strategies :
- Temperature control : Lower temperatures minimize side reactions like hydrolysis.
- Catalyst selection : Triethylamine or DMAP can enhance coupling efficiency .
- Purity monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates .
How does the trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The trifluoroethoxy group (–OCH2CF3) enhances electrophilicity at the azetidine carbonyl via electron-withdrawing effects, promoting nucleophilic attack. Key observations:
- Reactivity hierarchy : The carbonyl chloride reacts preferentially with amines over alcohols due to higher electrophilicity .
- Steric effects : The azetidine ring’s small size (4-membered) increases ring strain, accelerating reactions compared to larger heterocycles (e.g., piperidine) .
Q. Methodological Insight :
- Kinetic studies : Use NMR or IR spectroscopy to monitor reaction progress (e.g., disappearance of carbonyl chloride peak at ~1800 cm⁻¹) .
- Comparative analysis : Test analogous compounds lacking the trifluoroethoxy group to isolate its electronic contribution .
What analytical techniques are most effective for characterizing structural and functional group integrity?
Q. Basic Research Focus
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ester (C–O, ~1250 cm⁻¹) groups. The trifluoroethoxy C–F stretch appears at 1100–1200 cm⁻¹ .
- NMR :
- ¹H NMR : Identify azetidine protons (δ 3.5–4.5 ppm) and benzoate methyl ester (δ 3.8–4.0 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and CF3 group (δ 120–125 ppm, quartet due to J coupling) .
- LC-MS : Verify molecular ion [M+H]⁺ and assess purity (>95% by UV/ELSD) .
How can researchers investigate the compound’s mechanism of action in modulating biological targets?
Advanced Research Focus
Hypothesis : The compound may interact with neurotransmitter receptors (e.g., sodium channels) due to structural similarities to known modulators .
Methodology :
- In vitro assays :
- Electrophysiology (patch-clamp) to assess sodium channel inhibition .
- Radioligand binding assays (e.g., [³H]-batrachotoxin displacement) .
- Computational docking : Use AutoDock Vina to predict binding poses in voltage-gated sodium channels (PDB: 6AGF) .
Data Interpretation : Compare IC50 values with analogs lacking the trifluoroethoxy group to determine its role in potency .
What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Advanced Research Focus
SAR Variables :
- Azetidine substitution : Replace trifluoroethoxy with methoxy or cyclopropoxy to assess fluorine’s impact .
- Benzoate modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to alter electronic density .
Q. Experimental Design :
- Parallel synthesis : Use a 96-well plate format to synthesize analogs .
- Activity profiling : Test analogs in a high-throughput sodium channel assay .
Q. Example SAR Table :
| Analog (R-group) | Sodium Channel IC50 (nM) | LogP |
|---|---|---|
| –OCH2CF3 | 12.3 ± 1.2 | 2.1 |
| –OCH3 | 45.6 ± 3.4 | 1.3 |
| –OCH2CH2CF3 | 18.9 ± 2.1 | 2.5 |
How can computational modeling resolve discrepancies in reported biological activities?
Advanced Research Focus
Contradiction Example : Conflicting IC50 values in HEK-293 vs. CHO cell assays .
Resolution Strategies :
- Molecular dynamics (MD) : Simulate compound-membrane interactions to assess partitioning differences .
- Free-energy perturbation (FEP) : Quantify binding affinity changes due to cell-specific lipid compositions .
Tools : Schrödinger Suite, GROMACS.
What methodologies are suitable for evaluating the compound’s stability under physiological conditions?
Q. Basic Research Focus
- Hydrolysis studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and track ester bond cleavage .
- Thermal stability : Use DSC to determine melting point and decomposition temperature .
Q. Key Data :
- Half-life in plasma : >6 hours (indicative of metabolic stability) .
- Major degradation product : 4-[3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl]benzoic acid (via ester hydrolysis) .
How can researchers address low reproducibility in biological assay results?
Advanced Research Focus
Common Issues :
- Batch variability : Impurities in synthetic batches (e.g., residual phosgene) .
- Assay interference : Compound aggregation in aqueous buffers .
Q. Solutions :
- Quality control : Enforce ≥95% purity (HPLC) and confirm absence of chloride ions (silver nitrate test) .
- Surfactant addition : Use 0.01% Tween-80 to prevent aggregation .
What crystallographic techniques are applicable for polymorph screening?
Advanced Research Focus
Methods :
- PXRD : Compare experimental patterns with simulated data (Mercury CSD) to identify polymorphs .
- SCXRD : Resolve hydrogen-bonding networks (e.g., azetidine N–H∙∙∙O=C interactions) .
Case Study : A polymorph of a related trifluoroethoxy compound (patent WO2012/157288) showed improved bioavailability due to altered crystal packing .
How does this compound compare to structurally similar azetidine derivatives in target selectivity?
Advanced Research Focus
Comparative Analysis :
- Selectivity profiling : Screen against a panel of 50 GPCRs and ion channels (Eurofins Cerep) .
- Key Differentiator : The trifluoroethoxy group reduces off-target binding to hERG channels (IC50 >10 µM vs. 1.2 µM for non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
